N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a synthetic organic compound It is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multi-step organic reactions. The starting materials may include cyclohexylamine, ethylene oxide, and 2,3-dihydro-1,4-benzodioxin. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow processes, and rigorous quality control measures. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the benzodioxin moiety.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development for targeting specific biological pathways.
Industry: Use in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide: shares structural similarities with other amide compounds containing cyclohexyl and benzodioxin groups.
N-(2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide: Lacks the cyclohexyl group but has similar functional groups.
N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Contains an acetamide group instead of an ethanediamide group.
Uniqueness
The uniqueness of N’-(2-cyclohexyl-2-hydroxyethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c21-14(12-4-2-1-3-5-12)11-19-17(22)18(23)20-13-6-7-15-16(10-13)25-9-8-24-15/h6-7,10,12,14,21H,1-5,8-9,11H2,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGBXFLHHLTNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.